molecular formula C7H4BrFO2 B146589 2-Bromo-3-fluorobenzoic acid CAS No. 132715-69-6

2-Bromo-3-fluorobenzoic acid

Cat. No. B146589
M. Wt: 219.01 g/mol
InChI Key: KQRCBMPPEPNNDS-UHFFFAOYSA-N
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Patent
US07910585B2

Procedure details

In a 1 L, three necked, round-bottomed flask fitted with a dropping funnel and a thermometer, were charged 20 g (0.13 mol) of 2-amino-3-fluoro-benzoic acid and 160 mL of acetonitrile. After cooling to 0° C., 160 mL of hydrobromic acid (47%) was added dropwise over 10 min. To the resulting solution, 10 g of NaNO2 (0.145 mol) in water (20 mL) was added dropwise over 1 hour. After addition, the reaction mixture was stirred at 0° C. for 5 min, and 21.8 g of Cu(I) Br (0.15 mol) was added portionwise over 30 min. Stirring was continued at 70° C. in an oil bath for 1 hour. After cooling to 0° C., 700 mL of H2O was added and the precipitate was filtered, washed with cold water and dried under vacuum to give an orange solid corresponding to 2-bromo-3-fluoro-benzoic acid (22 g, 78%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Cu(I) Br
Quantity
21.8 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N[C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].C(#N)C.[BrH:15].N([O-])=O.[Na+]>O>[Br:15][C:2]1[C:10]([F:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5] |f:3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1F
Name
Quantity
160 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
160 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Cu(I) Br
Quantity
21.8 g
Type
reactant
Smiles
Step Five
Name
Quantity
700 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L, three necked, round-bottomed flask fitted with a dropping funnel
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued at 70° C. in an oil bath for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.